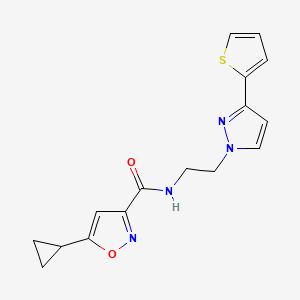
5-cyclopropyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-cyclopropyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Cyclopropyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide, with the CAS number 1797976-80-7, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, including its anticancer activity and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N4O2S, with a molecular weight of approximately 328.4 g/mol. The compound features a cyclopropyl group, a thiophene moiety, and an isoxazole ring, contributing to its unique chemical properties and potential pharmacological applications.
Synthesis
Various synthetic routes have been explored for the preparation of this compound. The synthesis typically involves the reaction of isoxazole derivatives with thiophene-containing pyrazoles under specific conditions to yield the target compound. The purity of synthesized compounds is often reported to be above 95%, ensuring the reliability of biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 12.5 |
| Human Lung Adenocarcinoma (A549) | 10.0 |
| Breast Cancer (MCF-7) | 8.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.
The mechanisms underlying the anticancer activity of this compound are attributed to several factors:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through caspase activation.
- Cell Cycle Arrest : It effectively halts the cell cycle at the G1 phase, preventing further division.
- Targeting Specific Pathways : Molecular docking studies suggest that it interacts with key proteins involved in cancer progression, such as VEGFR and RXRα-LBD.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Study on HT-29 Xenografts : Mice implanted with HT-29 cells were treated with varying doses of the compound. Results indicated a significant reduction in tumor volume compared to control groups.
- Combination Therapy : When used in combination with standard chemotherapy agents like doxorubicin, enhanced therapeutic effects were observed, suggesting potential for combination regimens in clinical settings.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-16(13-10-14(22-19-13)11-3-4-11)17-6-8-20-7-5-12(18-20)15-2-1-9-23-15/h1-2,5,7,9-11H,3-4,6,8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFZOFXXTKNFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













